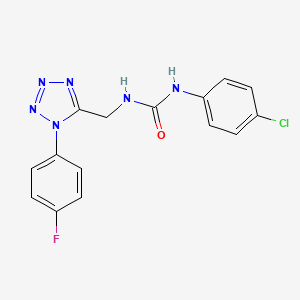

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has a unique chemical structure that makes it a promising candidate for future drug development. In

Scientific Research Applications

Crystal Structure and Pesticide Applications

The crystal structure of a benzoylurea pesticide, closely related to the compound , highlights the molecular arrangement and interactions that contribute to its pesticidal properties. The dihedral angles between the central and terminal rings in the molecule are specified, contributing to the understanding of its structural characteristics and how they might influence biological activity. The study emphasizes the significance of N—H⋯O hydrogen bonds and other intermolecular interactions in forming a three-dimensional architecture crucial for its function as a pesticide (Jeon, Kang, Lee, & Kim, 2014).

Synthesis and Structural Characterization

Research on the synthesis and structural characterization of isostructural thiazole derivatives, which share a similarity in the use of fluorophenyl and chlorophenyl groups, provides insights into the synthetic routes and the crystalline nature of these compounds. The study explores the crystallization and molecular conformation, which are crucial for understanding the compound's potential interactions and functionalities in various applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Inhibition of Chitin Synthesis in Insecticides

The compound "1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea" and its analogs have been identified as a new class of insecticides that exhibit a unique mode of action by inhibiting chitin synthesis. This inhibition is crucial for preventing the proper formation of the insect cuticle, leading to the death of the insect. Such studies are pivotal for developing new insecticidal agents with specific targets, thereby reducing the potential for resistance development in pest populations (Mulder & Gijswijt, 1973).

Corrosion Inhibition

Investigations into the corrosion behavior of mild steel in the presence of organic compounds, including urea derivatives, reveal that these compounds exhibit significant inhibition effects. This research provides a foundation for developing more efficient corrosion inhibitors, which are essential for protecting industrial equipment and infrastructure from acid-induced degradation (Bahrami & Hosseini, 2012).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN6O/c16-10-1-5-12(6-2-10)19-15(24)18-9-14-20-21-22-23(14)13-7-3-11(17)4-8-13/h1-8H,9H2,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIMQIVAJDJJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-9-(4-methylphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2670678.png)

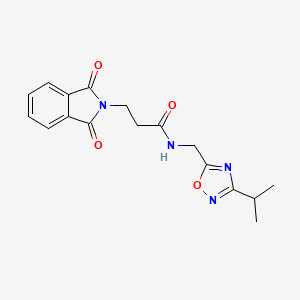

![N-benzyl-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2670682.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2670685.png)

![N-(2,4-dimethoxyphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2670688.png)

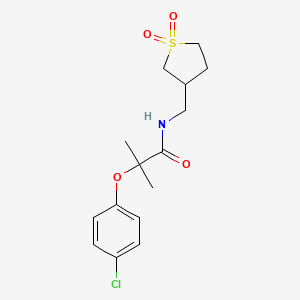

![Methyl {2-[(methylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2670689.png)

![4-[4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2670694.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2670699.png)